

# Addressing batch-to-batch variability in Ceralasertib formate purity

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## Compound of Interest

Compound Name: Ceralasertib formate

CAS No.: 1352280-98-8

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## Technical Support Center: Ceralasertib Formate

Welcome to the Technical Support Center for **Ceralasertib Formate**. This resource is designed for researchers, scientists, and drug development professionals to address and resolve challenges related to batch-to-batch variability in the purity of **Ceralasertib formate**. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the consistency and integrity of your experimental results.

## Introduction: The Challenge of Purity in Ceralasertib Formate

Ceralasertib (AZD6738) is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a critical component of the DNA Damage Response (DDR) pathway. [1][2] As a formate salt, Ceralasertib's purity can be influenced by a unique set of factors, from residual process-related impurities to specific degradation pathways. Batch-to-batch variability not only impacts the reliability of preclinical and clinical studies but can also have significant consequences for drug safety and efficacy.[3]

This guide is structured to provide a logical, problem-solving approach to identifying and mitigating purity issues. We will delve into the potential sources of variability, provide detailed analytical procedures for investigation, and offer scientifically-grounded solutions.

## Part 1: Troubleshooting Guide - Common Purity Issues

This section addresses specific issues you may encounter with the purity of **Ceralasertib formate**, presented in a question-and-answer format.

### Issue: An unknown peak is observed during HPLC-UV analysis, close to the main Ceralasertib peak.

Question: We are observing a consistent, small unknown impurity peak in our HPLC chromatogram for multiple batches of **Ceralasertib formate**. What could be the origin of this peak, and how can we identify it?

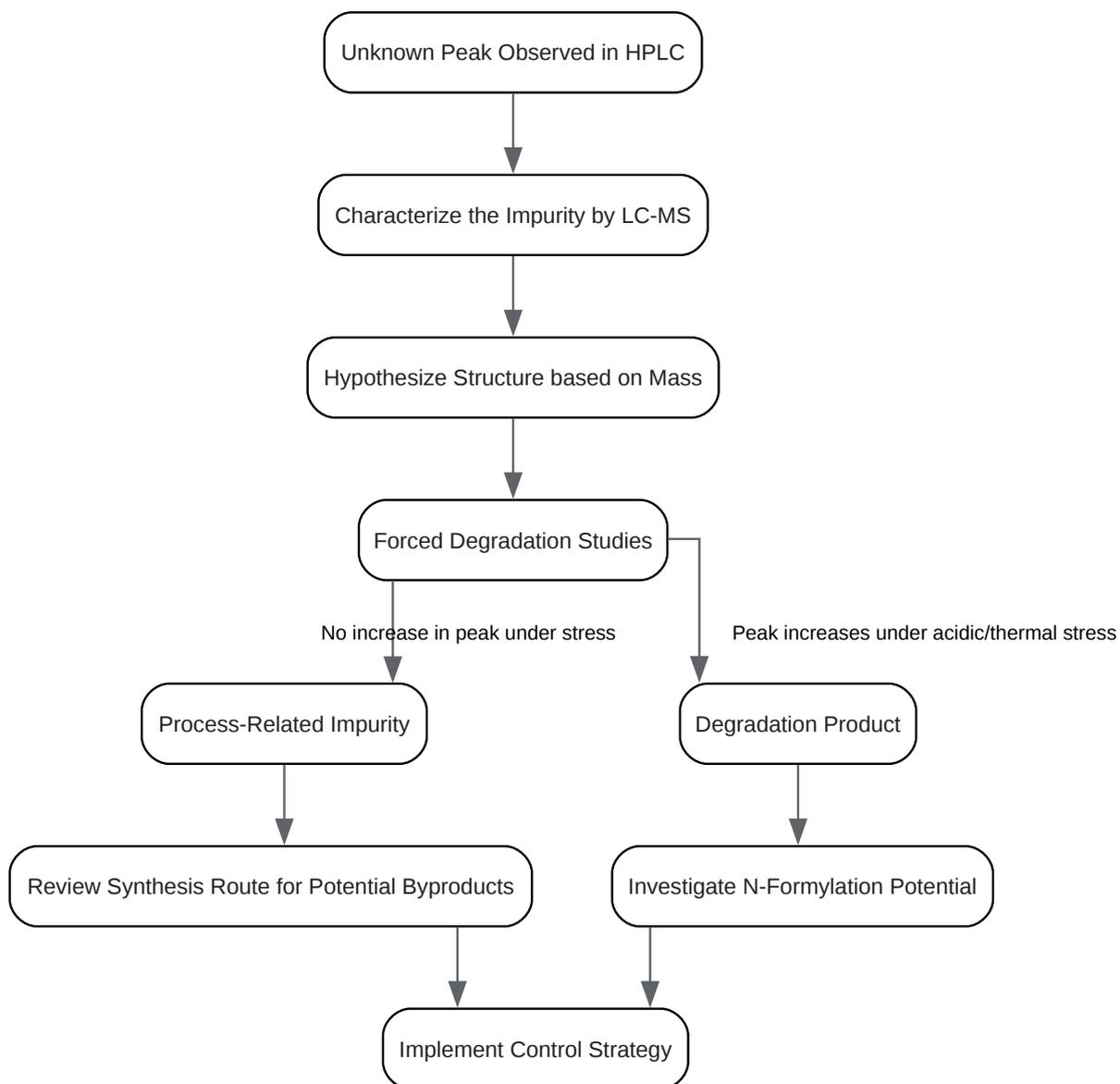
Answer:

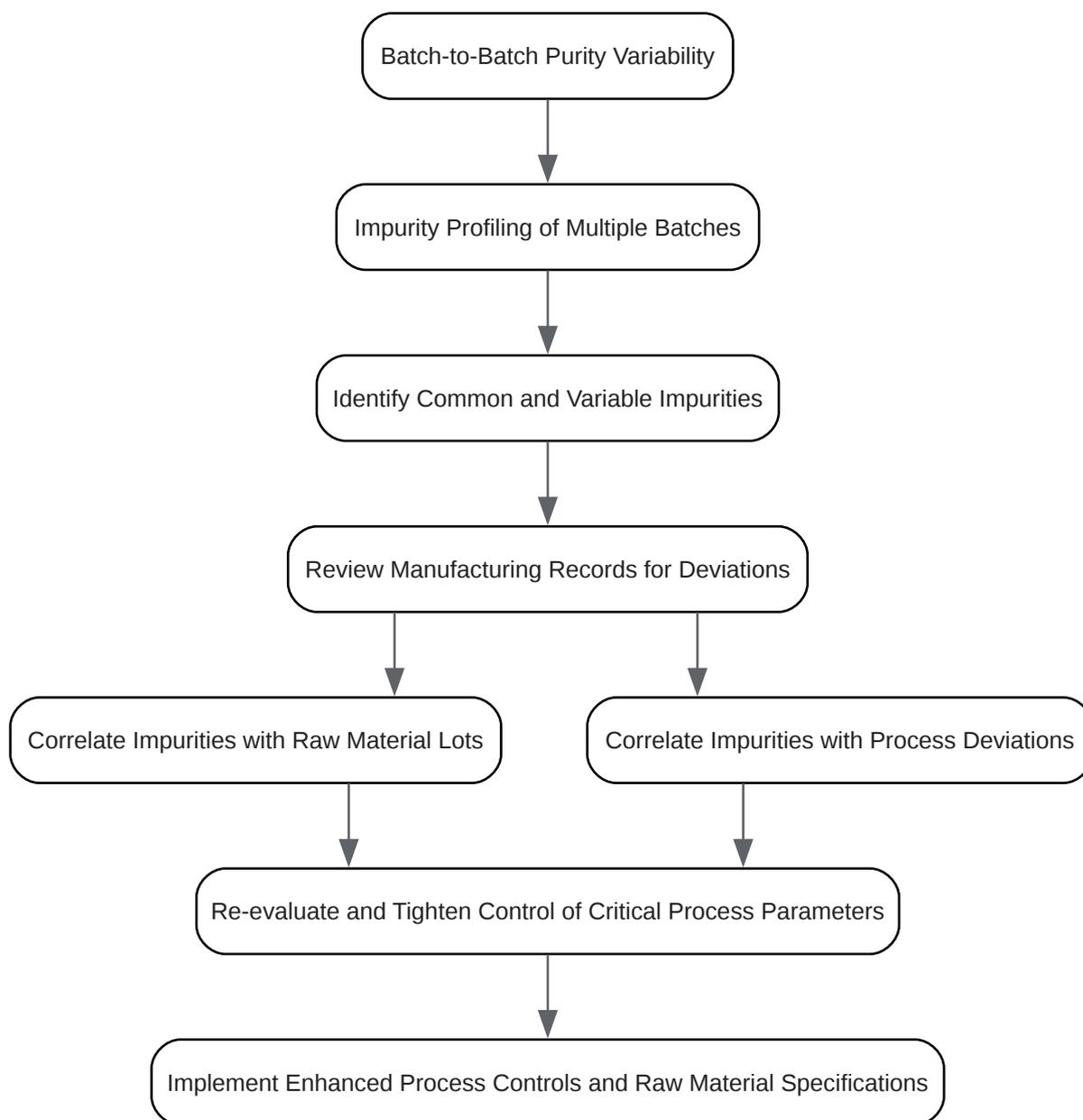
The appearance of a new, recurring peak in your HPLC analysis of **Ceralasertib formate** is a common issue that warrants a systematic investigation. The origin of this impurity is likely to be either a process-related impurity from the synthesis or a degradation product.

Causality and Investigation:

- **Process-Related Impurities:** Ceralasertib's synthesis involves complex organic reactions, such as the Suzuki-Miyaura coupling, which are known to generate byproducts.[4][5] Common impurities from Suzuki couplings include homocoupling products of the boronic acid or aryl halide starting materials, or dehalogenated starting materials.[6]
- **Degradation Products:** Ceralasertib, as a formate salt, is susceptible to specific degradation pathways. A primary concern is the N-formylation of amine groups within the Ceralasertib molecule. Formic acid, even in trace amounts, can act as a formylating agent, especially under certain temperature and pH conditions.[6][7][8][9]

Proposed Troubleshooting Workflow:





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Caption: Workflow for addressing batch-to-batch purity variability.

Data Presentation: Impurity Profile Comparison

Batch ID	Purity (%)	Impurity A (RRT 0.95)	Impurity B (RRT 1.05)	Total Impurities (%)
CF-2026-01	99.5	0.15%	0.08%	0.23%
CF-2026-02	98.8	0.45%	0.10%	0.55%
CF-2026-03	99.6	0.12%	0.07%	0.19%

RRT: Relative Retention Time

This table allows for a clear comparison of impurity profiles across different batches, helping to identify specific impurities that contribute to the variability.

## Part 2: Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for impurities in **Ceralasertib formate** according to regulatory guidelines?

A1: The acceptable limits for impurities in a new drug substance like **Ceralasertib formate** are defined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines. [4][9] The key thresholds are:

- Reporting Threshold: Impurities present at a level of  $\geq 0.05\%$  must be reported.
- Identification Threshold: Impurities present at a level of  $\geq 0.10\%$  or 1.0 mg/day intake (whichever is lower) must be structurally identified.
- Qualification Threshold: Impurities present at a level of  $\geq 0.15\%$  or 1.0 mg/day intake (whichever is lower) must be qualified, meaning toxicological data is required to justify their presence.

Q2: How can we develop a stability-indicating HPLC-UV method for **Ceralasertib formate**?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. Here is a starting point for developing such a method, based on methods for similar kinase inhibitors: [2][10][11]

Experimental Protocol: HPLC-UV Method for **Ceralasertib Formate** Purity

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
  - 0-5 min: 20% B
  - 5-25 min: 20% to 80% B
  - 25-30 min: 80% B
  - 30-31 min: 80% to 20% B
  - 31-40 min: 20% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed through forced degradation studies, ensuring that all degradation peaks are well-resolved from the main Ceralasertib peak.

Q3: What are the best practices for storing **Ceralasertib formate** to minimize degradation?

A3: To minimize degradation, **Ceralasertib formate** should be stored in a well-closed container, protected from light and moisture, at a controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) may be advisable, but it is crucial to prevent freeze-thaw cycles. Always refer to the certificate of analysis provided by the supplier for specific storage recommendations.

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